(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)boronic acid: A Technical Guide to Synthesis and Characterization
(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)boronic acid: A Technical Guide to Synthesis and Characterization
Foreword: The Strategic Value of Substituted Pyrimidine Boronic Acids in Modern Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from oncology to virology.[1] Its ability to engage in hydrogen bonding and other non-covalent interactions makes it a privileged scaffold in drug design. The functionalization of this heterocycle is therefore a critical endeavor for the medicinal chemist. Among the various synthetic handles available, the boronic acid moiety stands out for its versatility, particularly in the context of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction allows for the facile construction of carbon-carbon bonds, enabling the modular assembly of complex molecular architectures.
This guide provides an in-depth technical overview of the synthesis and characterization of a specific, high-value building block: (2-(Pyrrolidin-1-yl)pyrimidin-5-yl)boronic acid. The presence of the pyrrolidine substituent at the 2-position and the boronic acid at the 5-position creates a unique electronic and steric environment, making this reagent a valuable tool for accessing novel chemical space. We will delve into a robust synthetic protocol, discuss the underlying chemical principles, and provide a comprehensive guide to the characterization of the final product, empowering researchers to confidently synthesize and utilize this important reagent in their drug discovery programs.
I. Synthetic Strategy and Protocol
The synthesis of (2-(Pyrrolidin-1-yl)pyrimidin-5-yl)boronic acid is most reliably achieved through a two-step sequence starting from a commercially available dihalopyrimidine. The chosen strategy involves an initial nucleophilic aromatic substitution (SNAr) to introduce the pyrrolidine moiety, followed by a palladium-catalyzed Miyaura borylation to install the boronic acid group. This approach is favored due to the differential reactivity of the halogen atoms on the pyrimidine ring and the well-established nature of Miyaura borylation.
Logical Flow of the Synthetic Procedure
Caption: Synthetic workflow for (2-(Pyrrolidin-1-yl)pyrimidin-5-yl)boronic acid.
Detailed Experimental Protocol
Step 1: Synthesis of 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine
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Rationale: The greater electrophilicity of the C2 position on the pyrimidine ring, which is flanked by two nitrogen atoms, makes it more susceptible to nucleophilic attack compared to the C5 position. This inherent reactivity allows for the selective displacement of the halogen at C2 by pyrrolidine. A mild base is used to quench the hydrohalic acid byproduct.
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Procedure:
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To a solution of 2,5-dibromopyrimidine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.5 M), add pyrrolidine (1.2 eq) dropwise at room temperature under an inert atmosphere (N2 or Ar).
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Add potassium carbonate (K2CO3, 2.0 eq) to the reaction mixture.
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Heat the mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction to room temperature and pour it into ice-water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 5-bromo-2-(pyrrolidin-1-yl)pyrimidine as a solid.
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Step 2: Synthesis of (2-(Pyrrolidin-1-yl)pyrimidin-5-yl)boronic acid
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Rationale: The Miyaura borylation is a robust and widely used method for the formation of carbon-boron bonds. A palladium catalyst, typically in conjunction with a phosphine ligand, facilitates the coupling of the aryl halide with a boron source, most commonly bis(pinacolato)diboron (B2pin2). The resulting boronate ester can be used directly in subsequent reactions or hydrolyzed to the corresponding boronic acid. For the purpose of this guide, we will describe the formation of the boronic acid.
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Procedure:
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In a flame-dried Schlenk flask under an inert atmosphere, combine 5-bromo-2-(pyrrolidin-1-yl)pyrimidine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (KOAc, 3.0 eq).
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Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complexed with dichloromethane (Pd(dppf)Cl2·CH2Cl2, 0.03 eq).
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Add anhydrous 1,4-dioxane (0.2 M).
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Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
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Heat the mixture to 90 °C and stir for 12-16 hours. Monitor the reaction by LC-MS.
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After completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
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Concentrate the filtrate under reduced pressure.
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The crude pinacol ester can be isolated or directly subjected to hydrolysis. For hydrolysis, dissolve the crude residue in a mixture of tetrahydrofuran (THF) and water (3:1).
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Add sodium periodate (NaIO4, 3.0 eq) and stir vigorously at room temperature for 4 hours.
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Quench the reaction with an aqueous solution of sodium thiosulfate.
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Extract the mixture with ethyl acetate.
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Adjust the pH of the aqueous layer to ~6 with 1M HCl.
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The product may precipitate out of solution. If so, collect the solid by filtration. If not, extract the aqueous layer with a more polar solvent like a mixture of isopropanol and chloroform.
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Dry the combined organic extracts over anhydrous Na2SO4 and concentrate under reduced pressure to yield (2-(Pyrrolidin-1-yl)pyrimidin-5-yl)boronic acid.
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II. Characterization and Data Interpretation
Thorough characterization is essential to confirm the identity and purity of the synthesized (2-(Pyrrolidin-1-yl)pyrimidin-5-yl)boronic acid. The following techniques are recommended:
Quantitative Data Summary
| Property | Expected Value |
| Molecular Formula | C8H12BN3O2 |
| Molecular Weight | 193.01 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >200 °C (with decomposition) |
| Purity (by HPLC) | ≥95% |
Spectroscopic Data
1H NMR (400 MHz, DMSO-d6)
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Rationale: Proton NMR provides information about the chemical environment of the hydrogen atoms in the molecule. The expected spectrum should show signals corresponding to the pyrimidine ring protons, the pyrrolidine protons, and the acidic protons of the boronic acid.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.55 | s | 2H | Pyrimidine-H4, H6 |
| 8.05 | s (br) | 2H | B(OH)2 |
| 3.50 | t | 4H | N-CH2 (pyrrolidine) |
| 1.95 | m | 4H | CH2-CH2 (pyrrolidine) |
13C NMR (100 MHz, DMSO-d6)
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Rationale: Carbon NMR provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| 162.1 | C2 (pyrimidine) |
| 160.5 | C4, C6 (pyrimidine) |
| 120.0 (br) | C5-B (pyrimidine) |
| 46.5 | N-CH2 (pyrrolidine) |
| 25.0 | CH2-CH2 (pyrrolidine) |
Mass Spectrometry (ESI+)
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Rationale: Mass spectrometry determines the mass-to-charge ratio of the molecule, confirming its molecular weight.
| m/z (calculated) | m/z (found) | Assignment |
| 194.1071 | 194.1075 | [M+H]+ |
Characterization Workflow
Caption: A typical workflow for the characterization of the final product.
III. Applications in Drug Discovery and Organic Synthesis
(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)boronic acid is a versatile building block for the synthesis of more complex molecules. Its primary application lies in the Suzuki-Miyaura cross-coupling reaction, where it can be coupled with a wide variety of aryl and heteroaryl halides or triflates.[1][3] The 5-position of the pyrimidine ring is generally reactive in these couplings, providing good yields of the desired products.[1]
The pyrrolidine moiety at the 2-position can serve several purposes in a drug discovery context. It can act as a hydrogen bond acceptor, modulate the physicochemical properties of the molecule (such as solubility and lipophilicity), and provide a vector for further functionalization. The overall structure is of interest in the development of inhibitors for various biological targets, including kinases and other enzymes.[4]
IV. Conclusion
This guide has provided a comprehensive overview of the synthesis and characterization of (2-(Pyrrolidin-1-yl)pyrimidin-5-yl)boronic acid. The detailed, step-by-step protocol, coupled with the rationale behind each step and a thorough characterization guide, is intended to equip researchers with the knowledge and practical insights needed to successfully prepare and utilize this valuable synthetic intermediate. The strategic importance of pyrimidine-containing boronic acids in medicinal chemistry cannot be overstated, and a deep understanding of their synthesis and properties is crucial for the continued development of novel therapeutics.
References
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Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]
-
Double Suzuki cross-coupling reaction of pyrimidine boronic acid: Synthesis of new versatile dielectrophile. ResearchGate. Available at: [Link]
-
Pd(II)-Catalyzed Three-Component Synthesis of Furo[2,3-d]pyrimidines from β-Ketodinitriles, Boronic Acids, and Aldehydes. ACS Publications. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Pyrimidin‐6‐yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis. NIH. Available at: [Link]
-
5-pyrimidine-boronic acid. ChemSrc. Available at: [Link]
-
Pyrimidin-2-ylboronic acid synthesis. Reddit. Available at: [Link]
-
Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. PubMed. Available at: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... RSC Publishing. Available at: [Link]
-
(2-pyrrolidin-1-ylpyrimidin-5-yl)boronic acid. GlobalChemMall. Available at: [Link]
-
(2-Pyrrolidin-1-ylpyrimidin-5-yl)boronic acid. AOBChem USA. Available at: [Link]
-
2-(pyrrolidin-1-yl)pyrimidine-5-boronic acid pinacol ester. Chongqing Chemdad Co. ,Ltd. Available at: [Link]
-
Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. MDPI. Available at: [Link]
-
Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. Available at: [Link]
-
(PDF) Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]
-
Synthesis of pyrrolidin-2-ylidenes and pyrrol-2-ylidenes via 1,3-dipolar cycloaddition of H... RSC Publishing. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
